molecular formula C23H20N2O3 B245101 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

Cat. No. B245101
M. Wt: 372.4 g/mol
InChI Key: CMYOAXQHBRDCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide, also known as BMB-314, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its ability to modulate certain biological pathways, which could have implications for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to modulate certain biological pathways, including the NF-κB and MAPK pathways. These pathways are involved in a variety of cellular processes, including inflammation, cell growth, and cell death.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects in cellular and animal models. These effects include reducing inflammation, inhibiting cancer cell growth, and protecting against neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide in lab experiments is its ability to modulate specific biological pathways, which can provide insight into the underlying mechanisms of various diseases. However, one limitation is the lack of information on its potential side effects and toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide. One area of interest is further exploring its potential as a therapeutic agent for cancer and inflammation. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, there may be potential for developing derivatives of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide with improved properties for specific applications.

Synthesis Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide involves several steps, including the preparation of starting materials and the use of various reagents and catalysts. The exact method used may vary depending on the specific laboratory and equipment available.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide has been shown to inhibit the growth of certain cancer cell lines and may have potential as a therapeutic agent. In inflammation research, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide has been shown to reduce inflammation in animal models. In neurodegenerative disease research, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide has been shown to protect against neuronal damage in animal models of Parkinson's disease.

properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C23H20N2O3/c1-15-10-12-17(13-11-15)27-14-22(26)24-19-8-5-6-18(16(19)2)23-25-20-7-3-4-9-21(20)28-23/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

CMYOAXQHBRDCDT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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